molecular formula C8H5Cl3INO B14462629 Acetanilide, 2-iodo-2',4',6'-trichloro- CAS No. 73623-40-2

Acetanilide, 2-iodo-2',4',6'-trichloro-

Cat. No.: B14462629
CAS No.: 73623-40-2
M. Wt: 364.4 g/mol
InChI Key: CWWJWKDGBATLOX-UHFFFAOYSA-N
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Description

Acetanilide, 2-iodo-2’,4’,6’-trichloro- is a chemical compound with the molecular formula C8H6Cl3INO It is a derivative of acetanilide, where the phenyl ring is substituted with iodine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-iodo-2’,4’,6’-trichloro- typically involves the iodination and chlorination of acetanilide. The process begins with the preparation of acetanilide by reacting aniline with acetic anhydride. The resulting acetanilide is then subjected to iodination using iodine and a suitable oxidizing agent, followed by chlorination using chlorine gas or a chlorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-iodo-2’,4’,6’-trichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetanilide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Acetanilide, 2-iodo-2’,4’,6’-trichloro- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetanilide, 2-iodo-2’,4’,6’-trichloro- involves its interaction with specific molecular targets and pathways. The iodine and chlorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetanilide, 2-iodo-2’,4’,6’-trichloro- is unique due to the presence of both iodine and chlorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

73623-40-2

Molecular Formula

C8H5Cl3INO

Molecular Weight

364.4 g/mol

IUPAC Name

2-iodo-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C8H5Cl3INO/c9-4-1-5(10)8(6(11)2-4)13-7(14)3-12/h1-2H,3H2,(H,13,14)

InChI Key

CWWJWKDGBATLOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)CI)Cl)Cl

Origin of Product

United States

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